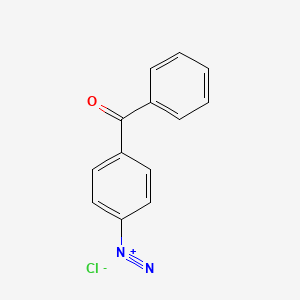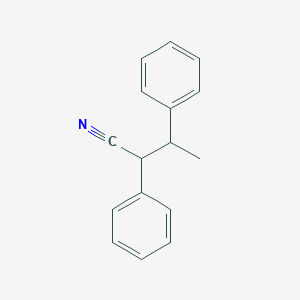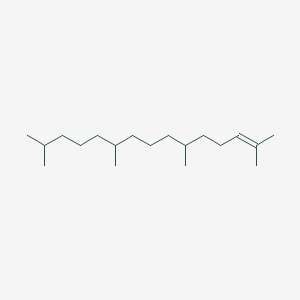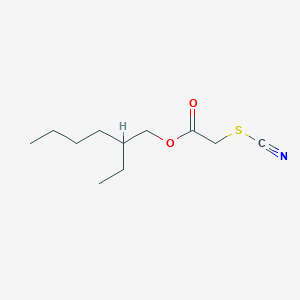
4-Benzoylbenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylbenzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly significant in organic synthesis due to its versatility in forming various functional groups through substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzoylbenzene-1-diazonium chloride is typically synthesized from 4-aminobenzophenone. The process involves the diazotization of 4-aminobenzophenone using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) . The reaction can be represented as follows:
4-Aminobenzophenone+HNO2+HCl→4-Benzoylbenzene-1-diazonium chloride+H2O
Industrial Production Methods: In industrial settings, the synthesis is scaled up by carefully controlling the temperature and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the diazotization process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylbenzene-1-diazonium chloride undergoes several types of reactions, primarily substitution reactions where the diazonium group is replaced by other functional groups. These reactions include:
Sandmeyer Reactions: Involves the replacement of the diazonium group with halides (Cl, Br, I) or cyanides using copper(I) salts.
Hydrolysis: The diazonium group can be replaced by a hydroxyl group to form phenols.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Copper(I) Chloride (CuCl): For chlorination.
Copper(I) Bromide (CuBr): For bromination.
Potassium Iodide (KI): For iodination.
Water and Acid: For hydrolysis to phenols.
Major Products:
Chlorobenzene, Bromobenzene, Iodobenzene: From Sandmeyer reactions.
Phenol: From hydrolysis.
Azo Compounds: From coupling reactions.
Scientific Research Applications
4-Benzoylbenzene-1-diazonium chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo nucleophilic substitution reactions. The reaction mechanism typically proceeds through the formation of an aryl radical, which is then attacked by a nucleophile to form the final product .
Comparison with Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt used in similar substitution reactions.
4-Nitrobenzenediazonium Chloride: Used in the synthesis of nitro-substituted aromatic compounds.
4-Methoxybenzenediazonium Chloride: Utilized in the synthesis of methoxy-substituted aromatic compounds.
Uniqueness: 4-Benzoylbenzene-1-diazonium chloride is unique due to the presence of the benzoyl group, which can influence the reactivity and selectivity of the diazonium ion in substitution reactions. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.
Properties
CAS No. |
3286-16-6 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
4-benzoylbenzenediazonium;chloride |
InChI |
InChI=1S/C13H9N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9H;1H/q+1;/p-1 |
InChI Key |
YBCJACKEWXMCOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)




![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)

